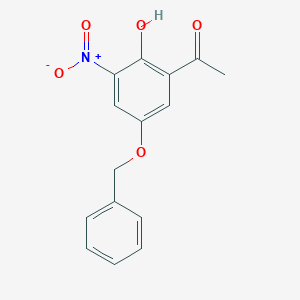

1-(5-(苄氧基)-2-羟基-3-硝基苯基)乙酮

描述

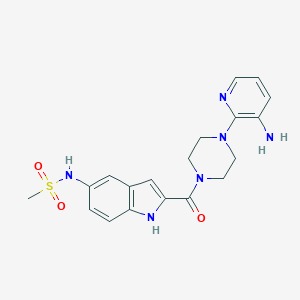

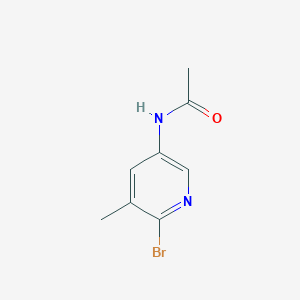

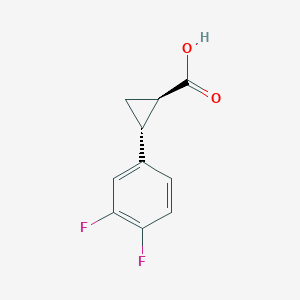

The compound “1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” is a complex organic molecule that has been studied in various contexts, including its role in hydrogen bonding motifs and as a precursor in the synthesis of potentially bioactive molecules. Its structural intricacies, such as hydrogen bonding and charge density, have been explored to understand its chemical behavior and reactivity (Hibbs et al., 2003).

Synthesis Analysis

The synthesis of derivatives similar to “1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” involves multiple steps, including nitration, benzylation, and specific functional group transformations. These processes have been explored to create compounds with varied biological activities, demonstrating the compound's versatility as a synthetic intermediate (Learmonth et al., 2002).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and neutron diffraction studies, have been conducted to elucidate the charge density and hydrogen bonding patterns within the molecule. These studies reveal the extent of pi-delocalization and the fine details of intra- and intermolecular bonding, offering insights into the molecule's chemical reactivity and stability (Hibbs et al., 2003).

Chemical Reactions and Properties

“1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” undergoes various chemical reactions, showcasing its reactivity towards different reagents and conditions. Studies on similar molecules highlight reactions such as arylation, bromination, and enzymatic resolutions, which are pivotal in synthesizing enantiomerically enriched compounds and understanding the chemical behavior of the core structure (Barroso et al., 2004).

Physical Properties Analysis

The physical properties of compounds similar to “1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone” are closely related to their molecular structure. X-ray crystallography and spectroscopic methods provide valuable information on their solid-state structure, helping to correlate physical properties with molecular conformation (Kocabıyık et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecule's functional groups and overall structure. Studies involving similar compounds have explored various chemical transformations, such as oxidation, reduction, and condensation reactions, to understand the influence of structural elements on chemical properties (Savant et al., 2015).

科学研究应用

合成和抗菌活性

苄氧基-硝基苯基乙酮衍生物(如硫代半氨基甲腙)的合成已针对其对各种革兰氏阳性和革兰氏阴性细菌的抗菌活性进行了探索。这些化合物表现出可观的活性,表明它们作为抗菌剂的潜力 (Parekh & Desai, 2006).

酶促拆分和合成

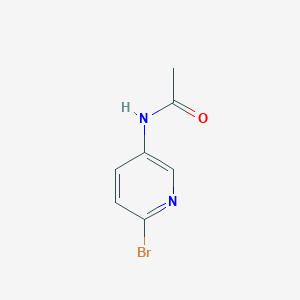

对苄氧基-硝基苯基乙酮衍生物的酶促拆分的研究导致了药物化合物的关键中间体的合成。例如,(R)-1-(4-苄氧基-3-硝基苯基)-2-溴乙醇的合成代表了创建更复杂且具有药理活性的分子的步骤 (Ji Ya-fei, 2010).

抑制 5-脂氧合酶 (5-hLOX) 活性

苄基苯基酮衍生物(包括具有苄氧基-硝基苯基基团的衍生物)已被研究其抑制 5-hLOX 的能力,5-hLOX 是一种参与炎症和哮喘的酶。这些研究不仅突出了化合物的抑制作用,还表明了它们在治疗炎症相关疾病中的潜在治疗应用 (Vásquez-Martínez et al., 2019).

电荷密度分析

已经分析了苄氧基-硝基苯基乙酮衍生物的电荷密度和氢键基序,以更好地了解它们的分子结构。此类研究对于设计具有增强稳定性和所需相互作用的分子以用于药物应用至关重要 (Hibbs, Overgaard, & Piltz, 2003).

吲唑的合成

苄氧基-硝基苯基乙酮还用于合成吲唑衍生物,表明其在生产具有潜在药用特性的化合物方面的多功能性。详细的合成程序突出了该化合物在创建药理学相关分子中的作用 (Tang Yan-feng, 2012).

安全和危害

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

属性

IUPAC Name |

1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTGHNZQGWPVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610519 | |

| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone | |

CAS RN |

861841-94-3 | |

| Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)